molecular formula C18H12ClN3OS B11376683 2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile CAS No. 892352-91-9

2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile

Cat. No.: B11376683
CAS No.: 892352-91-9
M. Wt: 353.8 g/mol
InChI Key: RCKYQSFSKNIZKH-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)methyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with various functional groups

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)methyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(4-chlorophenyl)methyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-{[(4-chlorophenyl)methyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile
  • 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile

Uniqueness

2-{[(4-chlorophenyl)methyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s ability to interact with specific molecular targets, potentially enhancing its efficacy in certain applications .

Properties

CAS No.

892352-91-9

Molecular Formula

C18H12ClN3OS

Molecular Weight

353.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C18H12ClN3OS/c19-14-8-6-12(7-9-14)11-24-18-21-16(13-4-2-1-3-5-13)15(10-20)17(23)22-18/h1-9H,11H2,(H,21,22,23)

InChI Key

RCKYQSFSKNIZKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC3=CC=C(C=C3)Cl)C#N

solubility

51.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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